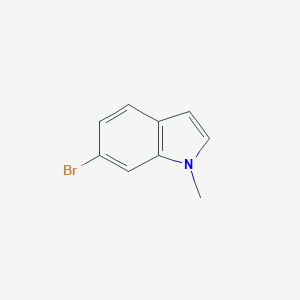

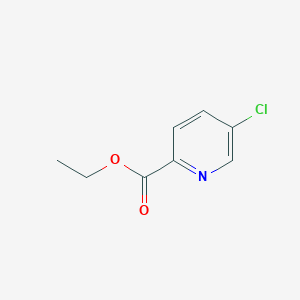

Ethyl 5-Chloropyridine-2-carboxylate

概要

説明

Ethyl 5-Chloropyridine-2-carboxylate is a chemical compound with the CAS Number: 128072-93-5 and Linear Formula: C8H8ClNO2 . It has a molecular weight of 185.61 and is a solid in physical form .

Molecular Structure Analysis

The IUPAC name for Ethyl 5-Chloropyridine-2-carboxylate is ethyl 5-chloro-2-pyridinecarboxylate . The InChI Code is 1S/C8H8ClNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 5-Chloropyridine-2-carboxylate has a melting point of 47 - 50°C . The predicted boiling point is 263.4±20.0 °C and the predicted density is 1.245±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Summary of Application

“Ethyl 5-Chloropyridine-2-carboxylate” is used in the pharmaceutical industry for the detection of genotoxic impurities in active pharmaceutical ingredients (APIs) .

Methods of Application

A novel analytical method, based on high-performance liquid chromatography with a UV (HPLC-UV) detection system, has been developed and validated for the sensitive detection of a genotoxic impurity (GTI) 5-amino-2-chloropyridine (5A2Cl) in a model API tenoxicam (TNX) .

Results or Outcomes

The developed analytical method was accurate, and the achieved limit of detection and limit of quantification values for the target compound 5A2Cl were 0.015 and 0.048 μg mL −1, respectively . The recovery values were calculated and found to be between 98.80 and 100.03% .

Organic Chemistry

Summary of Application

“Ethyl 5-Chloropyridine-2-carboxylate” is used in organic chemistry for the synthesis of other organic compounds .

Methods of Application

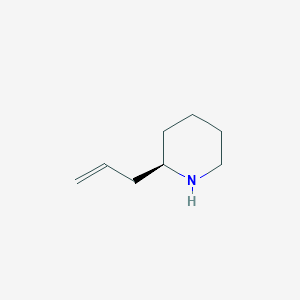

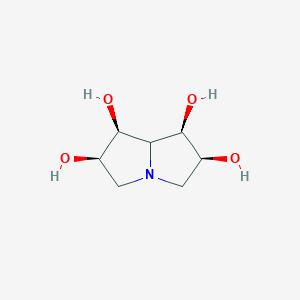

Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylates, obtained by the condensation of ethyl 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane, react with N-methylazomethine ylide with the formation of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates .

Results or Outcomes

The reaction results in the formation of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates .

Purification Process Development

Summary of Application

“Ethyl 5-Chloropyridine-2-carboxylate” is used in the development of purification processes for the preparation of Edoxaban intermediate .

Methods of Application

The process starts with a condensation reaction between ethyl oxalyl chloride and 2-amino-5-chloro pyridine in the presence of acetonitrile .

Results or Outcomes

Synthesis Routes

Summary of Application

“Ethyl 5-Chloropyridine-2-carboxylate” is used in the synthesis routes of other compounds.

Methods of Application

The details of the synthesis routes and experimental procedures can be found in the referenced source.

Results or Outcomes

The outcomes of the synthesis routes can also be found in the referenced source.

Chemical Reagent

Summary of Application

“Ethyl 5-Chloropyridine-2-carboxylate” is used as a chemical reagent in various chemical reactions .

Methods of Application

The specific methods of application can vary depending on the type of reaction. For detailed procedures, it’s best to refer to the original research articles or consult with a subject matter expert in the field .

Results or Outcomes

The outcomes can vary depending on the type of reaction. For detailed results or outcomes, it’s best to refer to the original research articles or consult with a subject matter expert in the field .

Safety And Hazards

特性

IUPAC Name |

ethyl 5-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBBWTPLBRZIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572548 | |

| Record name | Ethyl 5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Chloropyridine-2-carboxylate | |

CAS RN |

128072-93-5 | |

| Record name | Ethyl 5-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)